molecular formula C7H3Cl2NS B1329802 2,5-Dichlorophenyl isothiocyanate CAS No. 3386-42-3

2,5-Dichlorophenyl isothiocyanate

Cat. No.: B1329802
CAS No.: 3386-42-3
M. Wt: 204.08 g/mol
InChI Key: JHTPBGFVWWSHDL-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl isothiocyanate is an organic compound with the molecular formula C7H3Cl2NS and a molecular weight of 204.08 g/mol . . This compound is characterized by the presence of two chlorine atoms and an isothiocyanate group attached to a benzene ring. It is a derivative of phenyl isothiocyanate and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorophenyl isothiocyanate can be synthesized through the reaction of 2,5-dichloroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction is as follows:

2,5-Dichloroaniline+Thiophosgene2,5-Dichlorophenyl isothiocyanate+Hydrogen chloride\text{2,5-Dichloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,5-Dichloroaniline+Thiophosgene→2,5-Dichlorophenyl isothiocyanate+Hydrogen chloride

The reaction is usually carried out at low temperatures to prevent the decomposition of thiophosgene and to ensure a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with this compound to form substituted ureas.

    Alcohols: React to form carbamates.

    Thiols: React to form thiocarbamates.

These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a suitable solvent such as dichloromethane or ethanol .

Major Products

Scientific Research Applications

2,5-Dichlorophenyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas, carbamates, and thiocarbamates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of biologically active compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl isothiocyanate
  • 2,6-Dichlorophenyl isothiocyanate
  • 3,4-Dichlorophenyl isothiocyanate
  • 3,5-Dichlorophenyl isothiocyanate

Uniqueness

2,5-Dichlorophenyl isothiocyanate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other dichlorophenyl isothiocyanates, the 2,5-substitution pattern may result in different steric and electronic effects, leading to variations in reaction rates and selectivity .

Properties

IUPAC Name

1,4-dichloro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTPBGFVWWSHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187493
Record name 2,5-Dichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3386-42-3
Record name 2,5-Dichlorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary finding of the research regarding 2,5-Dichlorophenyl isothiocyanate?

A1: The research demonstrates that this compound exhibits significant inhibitory effects on soil nitrification. [] This finding suggests its potential as a nitrification inhibitor, which could have implications for agricultural practices by improving nitrogen fertilizer efficiency and reducing environmental impact.

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